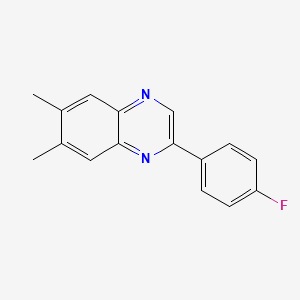

7-(2,5-dimethoxyphenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

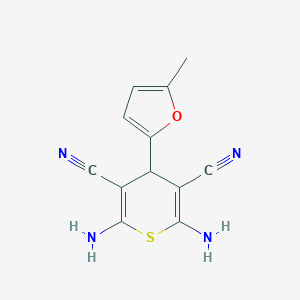

7-(2,5-Dimethoxyphenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a chemical compound related to a family of quinoline derivatives. These compounds are of interest due to their structural complexity and potential for various applications in chemical research.

Synthesis Analysis

The synthesis of similar compounds, like 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, involves a multicomponent synthesis mediated by acetic acid (Patel et al., 2022). This process likely shares similarities with the synthesis of 7-(2,5-dimethoxyphenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione.

Molecular Structure Analysis

Molecular structure analysis, including single-crystal X-ray diffraction (XRD) and Density Functional Theory (DFT) studies, provides insights into the geometrical parameters, such as bond lengths and angles, of quinoline derivatives (Patel et al., 2022).

Chemical Reactions and Properties

Quinoline derivatives exhibit a variety of chemical reactions. For instance, base-catalyzed dimerization reactions have been observed in related compounds like 2-(4-methoxyphenylmethyl)-5-methoxy-1,4-benzoquinone (Jurd, Roitman, & Wong, 1979). These reactions can result in the formation of novel ring systems and influence the physical and chemical properties of the resulting compounds.

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are often determined through experimental methods like X-ray diffraction and spectroscopy. These properties are crucial for understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of quinoline derivatives include reactivity, stability, and potential interactions with other molecules. Studies involving Frontier Molecular Orbital (FMO) analysis and molecular electrostatic potential (MEP) analyses can provide insights into the compound's chemical reactivity and intermolecular interactions (Patel et al., 2022).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has explored the synthesis, chemical structure, and potential applications of compounds related to 7-(2,5-dimethoxyphenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. These studies include the design and synthesis of novel anticancer agents that induce apoptosis and cell cycle arrest, manipulation of the Lowest Unoccupied Molecular Orbital (LUMO) distribution in quinoxaline-containing architectures for electronic materials, and the structural analysis of related compounds through Density Functional Theory (DFT) and crystal structure analysis.

- Design and synthesis of novel anticancer agents based on the quinoline scaffold have shown potent cytotoxicity against various tumor cell lines, suggesting the potential of quinoline derivatives in cancer therapy (Chen et al., 2013).

- Quinoxaline-containing compounds have been designed and synthesized for their application in electronic materials, specifically as electron transport layers in organic light-emitting diodes (OLEDs), demonstrating the adaptability of quinoline derivatives in electronic device fabrication (Yin et al., 2016).

- DFT and Time-Dependent DFT (TD-DFT) calculations have provided insights into the molecular structure, spectroscopic characterization, and electronic properties of 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes, highlighting the importance of theoretical studies in understanding the chemical behavior of quinoline derivatives (Wazzan et al., 2016).

Biological Activity and Material Science Applications

Studies have also focused on the biological activities of quinoline derivatives and their applications in material science. These include the synthesis of compounds with potential anticancer activity, the development of materials with specific electronic properties, and the investigation of the structural and electronic characteristics of quinoline-based compounds for various applications.

The synthesis and evaluation of molecular conformation and crystal packing of substituted 4-phenylquinolines provide insights into the molecular interactions and stability of these compounds, which is crucial for their potential applications in material science and pharmacology (Sarveswari et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-(2,5-dimethoxyphenyl)-4-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-27-16-8-9-21(28-2)17(12-16)15-10-19-23(20(25)11-15)18(13-22(26)24-19)14-6-4-3-5-7-14/h3-9,12,15,18H,10-11,13H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUVYWIQEFFOFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4)C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2,5-dimethoxyphenyl)-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(2R)-2-amino-2-phenylacetyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide hydrochloride](/img/structure/B5507193.png)

![1-(4-ethyl-5-{1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5507195.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5507206.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5507234.png)

![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)

![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5507265.png)

![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5507274.png)